

Technical Guide: Synthesis of 2-Fluoro-4-phenylcyclohexan-1-one

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Compound of Interest

Compound Name: 2-Fluoro-4-phenylcyclohexan-1-one

CAS No.: 2059954-84-4

Cat. No.: B2842764

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Executive Summary

The target molecule, **2-Fluoro-4-phenylcyclohexan-1-one**, represents a critical pharmacophore in the development of neuroactive agents and metabolic modulators.[1] The introduction of fluorine at the

-position of the carbonyl increases metabolic stability by blocking enolization-dependent degradation and modulating the pKa, while the 4-phenyl moiety provides a lipophilic anchor often required for receptor binding.

This guide details two distinct synthetic pathways:

- Route A (Racemic/Scalable): A robust electrophilic fluorination using Selectfluor®, optimized for gram-scale production.[1]
- Route B (Asymmetric/High-Precision): An organocatalytic approach yielding high enantiomeric excess (>90% ee) for chiral-specific biological assays.[1]

Retrosynthetic Analysis & Strategic Disconnection

The synthesis is most logically disconnected at the C2-F bond.[1] The inherent symmetry of the starting material, 4-phenylcyclohexanone, simplifies the regiochemical challenge, as both

-positions (C2 and C6) are equivalent prior to the first fluorination.

- Precursor: 4-Phenylcyclohexanone (Commercially available, CAS: 4894-75-1).[1]

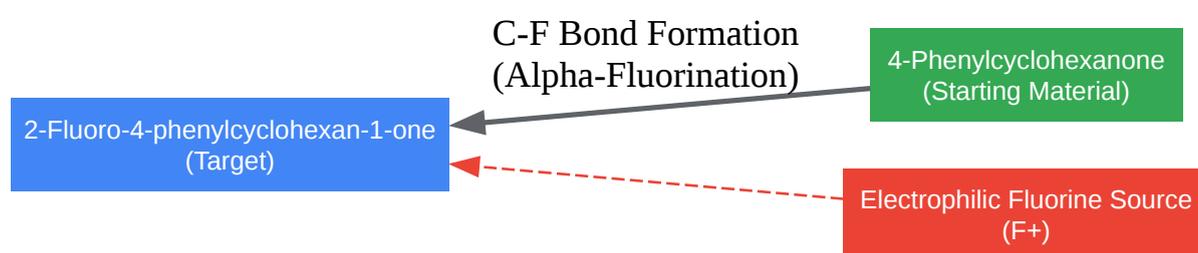
- Key Transformation: Electrophilic

-fluorination via enol/enamine intermediates.[1]

- Stereochemical Control: The bulky phenyl group at C4 locks the cyclohexane ring into a chair conformation with the phenyl group in the equatorial position (

).

This conformational lock directs the incoming electrophile.[1]



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Figure 1: Retrosynthetic disconnection relying on electrophilic trapping of the enol tautomer.[1]

Route A: Scalable Racemic Synthesis (Selectfluor® Protocol)[1]

This route utilizes Selectfluor® (F-TEDA-BF₄), a stable, non-volatile electrophilic fluorinating agent.[1] It is superior to N-fluorobenzenesulfonimide (NFSI) for scale-up due to easier handling and higher reactivity in polar solvents.[1]

Mechanistic Insight

The reaction proceeds via the acid-catalyzed formation of the enol tautomer of 4-phenylcyclohexanone.[1] Selectfluor transfers a fluorine atom to the electron-rich enol double bond.[1] While a Single Electron Transfer (SET) mechanism has been proposed for Selectfluor, in ketone fluorination, an

-type attack on the fluorine atom by the enol is the generally accepted operative pathway.

Experimental Protocol

Reagents:

- 4-Phenylcyclohexanone (1.0 equiv)[1]
- Selectfluor® (1.1 equiv)[1]
- Solvent: Acetonitrile (MeCN) or Methanol (MeOH)[1]
- Catalyst: Sulfuric acid (, 5 mol%) or molecular iodine (, 10 mol% - milder alternative)[1]

Step-by-Step Workflow:

- Preparation: Charge a flame-dried round-bottom flask with 4-phenylcyclohexanone (1.74 g, 10 mmol) and MeCN (40 mL).
- Activation: Add concentrated (25 L) to catalyze enolization. Stir at room temperature for 15 minutes.
- Fluorination: Add Selectfluor® (3.90 g, 11 mmol) in one portion.
- Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
 - Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting material () should disappear; the mono-fluorinated product () will appear.[1] Note: The product is less polar than the starting material on some silica phases, but often streaks due to hydration.

- Workup:
 - Cool to room temperature.[1][2]
 - Dilute with Diethyl Ether (, 100 mL).[1]
 - Wash with saturated aqueous (2 x 50 mL) to neutralize acid and remove HF byproducts.[1]
 - Wash with Brine (50 mL).[1]
 - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Gradient 5% 15% EtOAc in Hexanes).

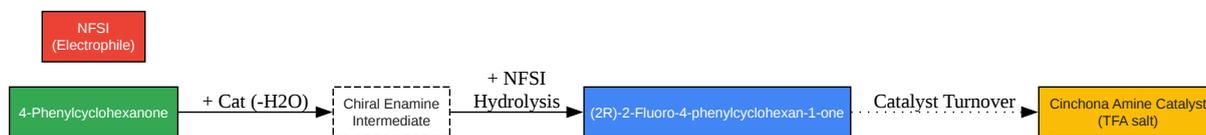
Expected Yield: 75–85% Diastereoselectivity: Typically yields a mixture of cis and trans isomers (approx 3:1 ratio favoring the thermodynamic product where F is equatorial).

Route B: Asymmetric Synthesis (Organocatalytic)[1]

For drug development requiring specific enantiomers, the method developed by the MacMillan group (JACS 2011) is the gold standard. This utilizes a Cinchona alkaloid-derived primary amine catalyst to form a chiral enamine intermediate.[1][3][4]

Mechanistic Pathway

The primary amine catalyst condenses with the ketone to form an enamine.[1] The chiral scaffold of the catalyst blocks one face of the enamine, forcing the bulky NFSI reagent to approach from the opposite side.



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Figure 2: Catalytic cycle showing enamine activation and facial selectivity.[1]

Experimental Protocol

Reagents:

- 4-Phenylcyclohexanone (1.0 equiv)[1]
- NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv)[1]
- Catalyst: (9-amino-9-deoxy-epi-cinchonine) (10 mol%)[1]
- Co-catalyst: Trichloroacetic acid (TCA) (10 mol%)[1]
- Solvent: THF or MTBE[1]

Workflow:

- Catalyst Formation: In a vial, combine the Cinchona amine catalyst and TCA in THF at room temperature for 5 minutes to form the active salt.
- Substrate Addition: Add 4-phenylcyclohexanone (1.0 equiv).
- Cooling: Cool the reaction mixture to -20°C (Cryostat or acetone/dry ice bath). Low temperature is critical for high enantioselectivity.[1]
- Addition: Add NFSI (1.2 equiv) and stir at -20°C for 24 hours.
- Quench: Add cold saturated

solution.

- Extraction: Extract with

, dry, and concentrate.
- Purification: Flash chromatography (Silica, 10% EtOAc/Hexane).

Data Profile:

- Yield: ~85%
- Enantiomeric Excess (ee): >95% (Determined by Chiral HPLC).[1]
- Diastereomeric Ratio (dr): >20:1 (Trans isomer, F-axial, usually favored kinetically in this specific catalytic pocket).[1]

Data Summary & Comparison

Feature	Route A (Selectfluor)	Route B (Organocatalytic)
Primary Utility	Scale-up, Scaffold synthesis	SAR studies, Chiral synthesis
Reagent Cost	Low/Medium	High (Catalyst + NFSI)
Reaction Time	4–6 Hours	24+ Hours
Temperature	60°C (Reflux)	-20°C
Stereocontrol	Low (Racemic, dr ~3:[1]1)	High (97% ee, dr >20:[1]1)
Safety Profile	High (Selectfluor is stable)	Moderate (NFSI is stable but sensitive)

Characterization & Self-Validation

Verification of the product requires careful analysis of the

NMR spectrum.

NMR Signature[1][5][6]

- NMR (376 MHz,):
 - Look for a distinct signal around -180 to -200 ppm.[1]
 - Multiplicity: The signal will be a doublet of doublets (dd) or a multiplet due to Geminal H-F coupling (Hz) and Vicinal H-F coupling ().[1]
 - Diagnostic: The coupling constant is typically large (~40-50 Hz), while is smaller.[1] This allows assignment of the diastereomer (F-axial vs F-equatorial).[1]

Mass Spectrometry[1]

- GC-MS / LC-MS: Parent ion expected at 193.1 m/z.[1]
- Fragmentation: Loss of HF (M-20) is a common fragmentation pathway for -fluoroketones.[1]

Safety & Handling

- Selectfluor: While stable, it is an oxidizer.[1][5] Avoid contact with strong reducing agents.[1]
- HF Generation: Both routes generate stoichiometric amounts of HF (or HF salts) as a byproduct.[1] Glassware etching is minimal in short reactions, but calcium gluconate gel should be available in the lab in case of skin exposure to reaction media.
- Waste: Dispose of aqueous washes containing fluoride in designated hazardous waste containers (segregated from standard organic solvents).

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